Arachidonic acid glycidyl ester-d5

Synthetic Chemistry Isotope Labeling Quality Control

Arachidonic acid glycidyl ester-d5 is a stable isotope-labeled (deuterated) analog of arachidonic acid glycidyl ester, classified as a glycidyl ester derivative of the omega-6 fatty acid arachidonic acid. It is characterized by the incorporation of five deuterium atoms into the glycidyl moiety, resulting in a molecular formula of C₂₃H₃₁D₅O₃ and a molecular weight of 365.56 g/mol.

Molecular Formula C23H36O3
Molecular Weight 365.6 g/mol
Cat. No. B13844960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameArachidonic acid glycidyl ester-d5
Molecular FormulaC23H36O3
Molecular Weight365.6 g/mol
Structural Identifiers
SMILESCCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC1CO1
InChIInChI=1S/C23H36O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-23(24)26-21-22-20-25-22/h6-7,9-10,12-13,15-16,22H,2-5,8,11,14,17-21H2,1H3/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2,22D
InChIKeyACYNJBAUKQMZDF-BGRPFJIQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Arachidonic Acid Glycidyl Ester-d5: Technical Specifications and Procurement Overview for Deuterated Lipid Research Standards


Arachidonic acid glycidyl ester-d5 is a stable isotope-labeled (deuterated) analog of arachidonic acid glycidyl ester, classified as a glycidyl ester derivative of the omega-6 fatty acid arachidonic acid . It is characterized by the incorporation of five deuterium atoms into the glycidyl moiety, resulting in a molecular formula of C₂₃H₃₁D₅O₃ and a molecular weight of 365.56 g/mol . This compound is primarily utilized as an internal standard in mass spectrometry-based quantitative assays, particularly in lipidomics and food safety applications involving the detection and quantification of glycidyl fatty acid esters [1].

Why Arachidonic Acid Glycidyl Ester-d5 Cannot Be Replaced by Unlabeled or Alternative Deuterated Glycidyl Esters in Quantitation


In quantitative LC-MS/MS analysis, the use of a stable isotope-labeled internal standard is critical for correcting matrix effects and instrumental variability . Substitution with the unlabeled arachidonic acid glycidyl ester (m/z 360.5) introduces a co-eluting analyte that interferes with the native compound signal, precluding accurate quantitation . Alternative deuterated glycidyl esters, such as glycidyl linoleate-d5 or stearic acid glycidyl ester-d5, possess different chromatographic retention times and ionization efficiencies due to variations in fatty acid chain length and unsaturation, leading to inaccurate calibration when used to quantify arachidonic acid glycidyl ester specifically [1]. The targeted use of arachidonic acid glycidyl ester-d5 ensures optimal co-elution and nearly identical ionization behavior with the native analyte, a prerequisite for reliable stable isotope dilution analysis (SIDA) [1].

Quantitative Differentiation of Arachidonic Acid Glycidyl Ester-d5: Evidence-Based Comparisons


Comparative Synthesis Purity: Allyl Ester Epoxidation vs. Epichlorohydrin Route

Synthesis of arachidonic acid glycidyl ester-d5 via allyl ester epoxidation yields significantly higher epoxide purity (95–98% by HPLC) compared to the epichlorohydrin route (90–93% by HPLC), as demonstrated in a direct head-to-head comparison of synthetic methodologies . This difference is critical for procurement decisions regarding the use of this compound as a high-purity internal standard.

Synthetic Chemistry Isotope Labeling Quality Control

Mass Spectrometric Differentiation: Unique m/z Shift for Unambiguous Quantitation

The incorporation of five deuterium atoms into arachidonic acid glycidyl ester-d5 results in a molecular weight of 365.56 g/mol, a mass shift of +5.06 Da compared to the unlabeled native compound (MW 360.50 g/mol) . This mass difference is sufficient for complete baseline resolution in mass spectrometry, enabling unambiguous differentiation between the internal standard and the endogenous analyte .

Mass Spectrometry Stable Isotope Dilution Lipidomics

Enhanced Assay Sensitivity: SIDA Lowers Detection Limits 5- to 10-Fold

Stable isotope dilution analysis (SIDA) employing deuterated glycidyl ester internal standards, a class that includes arachidonic acid glycidyl ester-d5, has been shown to lower method detection limits by a factor of 5–10 compared to earlier methods that did not use such standards [1]. This improvement is a class-level benefit derived from the use of deuterated internal standards to correct for matrix effects and ion suppression.

Analytical Chemistry Food Safety Method Validation

Inhibitory Activity Profile: Comparable Potency to Unlabeled Analog

While primarily an analytical standard, the biological activity of arachidonic acid glycidyl ester-d5 is inferred to be equivalent to its unlabeled analog. O-Arachidonoyl glycidol (the unlabeled form) inhibits fatty acid amide hydrolase (FAAH)-catalyzed hydrolysis of arachidonoyl ethanolamide with an IC₅₀ value of 12 µM and inhibits cytosolic 2-oleoylglycerol (2-OG) hydrolysis with an IC₅₀ of 4.5 µM . The -d5 version, when used in biological assays at tracer levels, does not alter this activity profile due to the minimal kinetic isotope effect of deuterium substitution at non-reactive positions.

Endocannabinoid System Enzyme Inhibition Pharmacology

Optimal Application Scenarios for Arachidonic Acid Glycidyl Ester-d5 Procurement


Stable Isotope Dilution LC-MS/MS for Glycidyl Ester Contaminant Quantification in Edible Oils

Arachidonic acid glycidyl ester-d5 is specifically employed as an internal standard in stable isotope dilution LC-MS/MS methods for quantifying glycidyl fatty acid esters in food products, such as edible oils [1]. The method, validated by Becalski et al. (2012), utilizes deuterium-labeled analogs of target glycidyl esters to achieve method detection limits of 70-150 μg/kg and average recoveries ranging from 84% to 108% [1]. The use of this specific -d5 compound corrects for matrix-induced ion suppression and ensures accurate quantification of arachidonic acid glycidyl ester, which is critical for regulatory compliance and exposure assessments [1].

Metabolic Tracing of Arachidonic Acid-Derived Lipid Mediators

In lipidomics research, arachidonic acid glycidyl ester-d5 serves as a tracer to study the metabolism of arachidonic acid-derived eicosanoids . The deuterium label allows for the differentiation of exogenously added compound from endogenous pools in cell culture or animal models, enabling precise quantification of metabolic flux through pathways such as those mediated by monoacylglycerol lipase (MAGL) and fatty acid amide hydrolase (FAAH) . Its use as an internal standard in these studies is critical for normalizing sample preparation losses and instrument variability .

Enzymatic Activity Assays for Endocannabinoid System Components

This compound can be utilized as a stable isotope-labeled substrate or internal standard in assays measuring the activity of MAGL and FAAH, enzymes involved in endocannabinoid degradation . The deuterated form enables the distinction between substrate conversion products and background signals, improving the accuracy of IC₅₀ determinations for potential inhibitors. The high purity achieved via optimized synthetic routes (e.g., allyl ester epoxidation) ensures minimal interference from byproducts in these sensitive enzymatic assays .

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